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Compound of Interest

Compound Name: CAY10416

CAS No.: 443919-96-8

Cat. No.: B163742 Get Quote

Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-
Lipoxygenase (5-LO)[1][2]
Part 1: Executive Summary & Scientific Integrity Check
CAY10416 is a potent, synthetic small molecule designed as a dual inhibitor targeting two

critical enzymes in the arachidonic acid (AA) cascade: Cyclooxygenase-2 (COX-2) and 5-

Lipoxygenase (5-LO).[1]

Unlike selective COX-2 inhibitors (coxibs) which can shunt arachidonic acid metabolism toward

the leukotriene pathway—potentially causing gastric toxicity or cardiovascular events—

CAY10416 blocks both arms of the inflammatory cascade. This guide details the kinetic

characterization of this dual mechanism.

⚠️ Scientific Integrity & Identity Verification
Before proceeding, researchers must verify the chemical identity to prevent catalog number

confusion, a common source of experimental error in this series.

CAY10416 (Target of this guide): A pyrazole derivative acting as a dual COX-2/5-LO inhibitor.

[2]
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CAY10415 (Common confusion): An adamantyl-urea derivative acting as a soluble Epoxide

Hydrolase (sEH) inhibitor.

Validation Step: Verify the structure. CAY10416 contains a methylsulfonyl phenyl group and

a methoxytetrahydropyran moiety. If your molecule contains an adamantane group, you are

working with CAY10415, not CAY10416.

Part 2: Molecular Mechanism & Kinetic Profile
2.1 The "Arachidonic Acid Shunt" Rationale
The primary value of CAY10416 lies in preventing substrate shunting. When COX-2 is inhibited

alone, the pool of free arachidonic acid increases, becoming available for 5-LO.[3] This leads to

an overproduction of Leukotrienes (e.g., LTB4, LTC4), which are potent chemotactic agents

and bronchoconstrictors.

CAY10416 acts by simultaneously occupying the active sites of both enzymes, effectively

shutting down the production of Prostaglandins (PGs) and Leukotrienes (LTs).

2.2 Kinetic Constants
The following data represents the consensus kinetic profile for CAY10416 in purified enzyme

assays.

Target Enzyme Parameter Value Kinetic Mode
Selectivity
Note

5-Lipoxygenase

(5-LO)
3 nM

Potent, likely

reversible

Primary target

potency

Cyclooxygenase-

2 (COX-2)
50 nM

Time-dependent

(Slow-onset)

>200-fold

selective vs

COX-1

Cyclooxygenase-

1 (COX-1)

>10

M
Low affinity

Sparing of

constitutive PGs

Interpretation:
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Potency Discrepancy: CAY10416 is approximately 16-fold more potent against 5-LO than

COX-2. In cellular assays, this ratio may shift depending on intracellular ATP levels and

redox state.

Selectivity: The >200-fold selectivity for COX-2 over COX-1 is critical for minimizing

gastrointestinal side effects associated with COX-1 inhibition (mucosal protection).

2.3 Pathway Visualization
The following diagram illustrates the dual-blockade mechanism preventing the inflammatory

shunt.
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Figure 1: Mechanism of Action. CAY10416 prevents the diversion of Arachidonic Acid to the

Leukotriene pathway by blocking 5-LO.

Part 3: Experimental Assay Framework
To validate CAY10416 kinetics, a dual-assay approach is required. The following protocols are

designed to be self-validating by including specific controls for time-dependency and redox

interference.
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3.1 Protocol A: COX-2 Fluorescent Inhibition Assay
Objective: Determine

and assess time-dependent inhibition. Method: Peroxidase activity monitoring using ADHP (10-
acetyl-3,7-dihydroxyphenoxazine).

Reagents:

Buffer: 100 mM Tris-HCl, pH 8.0.

Cofactors: Hematin (1

M final).

Substrate: Arachidonic Acid (100

M) + ADHP (50

M).

Enzyme: Recombinant Human COX-2.[4]

Step-by-Step Workflow:

Enzyme Preparation: Dilute COX-2 in Tris buffer containing Hematin. Critical: Allow enzyme-

hematin complex to form for 5 minutes on ice.

Inhibitor Incubation (The Variable Step):

Prepare CAY10416 serial dilutions in DMSO (Final DMSO < 2%).

Add inhibitor to enzyme.

Split Plate: Incubate Set A for 5 minutes (Rapid binding) and Set B for 30 minutes (Slow

binding). Rationale: Pyrazole inhibitors often exhibit slow-onset kinetics. A shift in

between Set A and Set B confirms this mechanism.

Reaction Initiation: Add Arachidonic Acid/ADHP mix.
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Readout: Monitor fluorescence (Ex 530 nm / Em 585 nm) for 10 minutes.

Validation: Use DuP-697 as a positive control (selective COX-2 inhibitor).

3.2 Protocol B: 5-LO UV Kinetic Assay
Objective: Determine

for 5-Lipoxygenase. Method: Direct spectrophotometric measurement of conjugated diene
formation (5-HpETE).

Reagents:

Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM

.

Substrate: Arachidonic Acid (10-50

M).

Enzyme: Potato 5-LO (economical surrogate) or Recombinant Human 5-LO (clinical

relevance).

ATP: 100

M (Required for human 5-LO stability/activity).

Step-by-Step Workflow:

Baseline Check: Add enzyme to buffer (without substrate) and monitor A235nm. Scientific

Integrity: Ensure no drift due to protein precipitation.

Inhibitor Addition: Add CAY10416 (in DMSO) to the cuvette/well. Incubate 5 minutes.

Substrate Addition: Initiate with Arachidonic Acid.

Readout: Monitor increase in Absorbance at 235 nm.
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Interference Control: CAY10416 absorbs in the UV range. You must run a "No Enzyme"

blank with inhibitor + substrate to subtract background absorbance.

3.3 Experimental Workflow Diagram

COX-2 Assay (Fluorescence)

5-LO Assay (UV Absorbance)

Enzyme + Hematin Incubate CAY10416
(5 vs 30 min) Add AA + ADHP Read Ex530/Em585

Enzyme + CaCl2 + ATP Blank Check
(No Drift) Add AA Read Abs 235nm

Click to download full resolution via product page

Figure 2: Parallel Screening Workflow. Note the specific incubation requirement for COX-2 to

detect time-dependent inhibition.

Part 4: Data Analysis & Interpretation[6][7][8]
4.1 Calculating

from

Since CAY10416 acts as a competitive or mixed inhibitor, the

is dependent on substrate concentration. To report the intrinsic affinity (

), use the Cheng-Prusoff equation.

For COX-2 (Competitive kinetics assumed):

[S]: Concentration of Arachidonic Acid used (e.g., 100
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M).

: Michaelis constant for COX-2 (typically ~5-10

M).

Note: Because

in most COX assays,

is often significantly lower than the observed

.

4.2 Handling Slow-Binding Data
If the

decreases significantly (e.g., >2-fold) between the 5-minute and 30-minute incubation in the
COX-2 assay, CAY10416 is behaving as a slow-binding inhibitor. In this case, standard steady-
state kinetics do not apply. You must calculate

(observed rate constant) for each inhibitor concentration and plot

vs.

to determine the true association rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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